molecular formula C5H9NO3S B2716858 4,5,5-Trimethyloxathiazole 2,2-dioxide CAS No. 2490412-77-4

4,5,5-Trimethyloxathiazole 2,2-dioxide

Cat. No.: B2716858
CAS No.: 2490412-77-4
M. Wt: 163.19
InChI Key: SCXZGXGYIWYBOT-UHFFFAOYSA-N
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Description

4,5,5-Trimethyloxathiazole 2,2-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trimethyloxathiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5,5-Trimethyloxathiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4,5,5-Trimethyloxathiazole 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyloxathiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may result from the suppression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Uniqueness: 4,5,5-Trimethyloxathiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4,5,5-trimethyloxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-4-5(2,3)9-10(7,8)6-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXZGXGYIWYBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)OC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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